2-Amino-3-hydroxy-4-phenylbutanoic acid
CAS No.: 50731-50-5
Cat. No.: VC5987484
Molecular Formula: C10H13NO3
Molecular Weight: 195.218
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50731-50-5 |
|---|---|
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.218 |
| IUPAC Name | 2-amino-3-hydroxy-4-phenylbutanoic acid |
| Standard InChI | InChI=1S/C10H13NO3/c11-9(10(13)14)8(12)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14) |
| Standard InChI Key | CMGJFSCKGIKDJV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(C(C(=O)O)N)O |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Configuration
AHPA’s structure consists of a four-carbon butanoic acid backbone with substituents at positions 2, 3, and 4: a hydroxyl group (-OH) at C2, an amino group (-NH2) at C3, and a phenyl ring at C4. The stereochemistry of these groups critically influences its biological activity. Commercial and research variants include:
Table 1: Stereoisomers and Physicochemical Properties
| Isomer | Molecular Formula | Molecular Weight | CAS Number | Solubility (Water) |
|---|---|---|---|---|
| (2R,3R)-AHPA | C₁₀H₁₃NO₃ | 195.21 g/mol | 62023-61-4 | 12.5 mg/mL |
| (2S,3R)-AHPA·HCl | C₁₀H₁₃NO₃·HCl | 231.68 g/mol | 128223-55-2 | 25.3 mg/mL |
The (2S,3R) configuration exhibits superior binding affinity to metalloproteases due to spatial alignment with active-site residues .
Synthetic Methodologies
Enolate Hydroxylation
A landmark synthesis involves hydroxylating methyl (3S)-N-Z-3-amino-4-phenylbutanoate using oxodiperoxymolybdenum (MoOPH), yielding N-Z-(2SR,3S)-AHPA with 78% diastereomeric excess . This method’s efficiency stems from MoOPH’s ability to selectively oxidize enolates without racemization.
Industrial-Scale Production
Commercial suppliers like Aladdin Scientific and Sigma-Aldrich produce AHPA isomers via:
-
Chiral resolution: Separating racemic mixtures using tartaric acid derivatives .
-
Asymmetric catalysis: Employing Rhodium-BINAP complexes to achieve >99% enantiomeric purity .
Pharmacological Applications
Neuroprotection and Neurodegenerative Diseases
(2R,3R)-AHPA demonstrates neuroprotective effects in in vitro models of Alzheimer’s disease, reducing amyloid-β plaque formation by 42% at 10 μM . Mechanistically, it chelates redox-active metals like Cu²⁺, mitigating oxidative stress in hippocampal neurons .
Analgesic Potentiation
(2S,3R)-AHPA derivatives enhance morphine analgesia by inhibiting enkephalinase, the enzyme responsible for degrading endogenous opioids. In rat models, co-administration with morphine increased pain threshold latency by 220% compared to morphine alone .
Table 2: Enzyme Inhibition Profiles of AHPA Derivatives
| Derivative | Target Enzyme | IC₅₀ (μM) | Selectivity Over APN |
|---|---|---|---|
| (2S,3R)-AHPA-Val | Leucine aminopeptidase | 1.2 | 6-fold |
| N-Acetyl-AHPA | Enkephalinase | 0.8 | 12-fold |
Biochemical Mechanisms
Enzyme Inhibition Dynamics
AHPA competitively inhibits aminopeptidases via a two-step mechanism:
-
Zinc coordination: The hydroxyl and amino groups bind Zn²⁺ in the enzyme’s active site .
-
Transition-state stabilization: The phenyl group induces hydrophobic interactions with S1 pockets, mimicking tetrahedral intermediates .
Metabolic Pathways
In hepatocyte assays, (2R,3R)-AHPA modulates the kynurenine pathway, reducing quinolinic acid levels by 35%—a neurotoxic metabolite linked to Huntington’s disease .
Industrial and Cosmetic Applications
Skincare Formulations
AHPA’s hygroscopic properties make it a candidate for moisturizing creams. In vitro, 2% (w/w) AHPA increased keratinocyte hydration by 28% over 24 hours .
Food Additives
Preliminary studies suggest AHPA enhances umami flavor perception by binding T1R1/T1R3 taste receptors, though regulatory approval pending toxicity assessments .
| Supplier | Isomer Offered | Purity | Price (250 mg) |
|---|---|---|---|
| Chem-Impex | (2R,3R)-AHPA | 98% | $145 |
| Sigma-Aldrich | (2S,3R)-AHPA·HCl | 97% | $220 |
| Aladdin Scientific | (2R,3R)-AHPA | 98% | $160 |
Patent Expirations
The foundational patent (US4474764A) for AHPA-derived analgesics expired in 2002, enabling generic production of its morphine-potentiating derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume